4-(3-fluorophenyl)-2-(4-methoxybenzyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one

Description

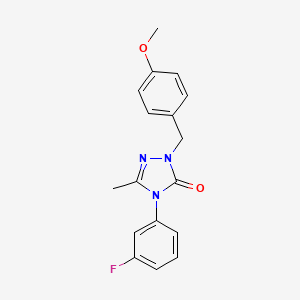

The compound 4-(3-fluorophenyl)-2-(4-methoxybenzyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one (IUPAC name: 4-(3-fluorophenyl)-1-[(4-methoxyphenyl)methyl]-3-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one) is a triazolone derivative characterized by a 1,2,4-triazol-3-one core substituted with a 3-fluorophenyl group at position 4, a 4-methoxybenzyl group at position 2, and a methyl group at position 5 . The 1,2,4-triazole nucleus is a pharmacophoric motif widely exploited in drug discovery due to its ability to enhance biological activity through hydrogen bonding and π-π interactions .

Properties

IUPAC Name |

4-(3-fluorophenyl)-2-[(4-methoxyphenyl)methyl]-5-methyl-1,2,4-triazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16FN3O2/c1-12-19-20(11-13-6-8-16(23-2)9-7-13)17(22)21(12)15-5-3-4-14(18)10-15/h3-10H,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLPKFXZGFMGDTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)N1C2=CC(=CC=C2)F)CC3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101121523 | |

| Record name | 4-(3-Fluorophenyl)-2,4-dihydro-2-[(4-methoxyphenyl)methyl]-5-methyl-3H-1,2,4-triazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101121523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

860650-62-0 | |

| Record name | 4-(3-Fluorophenyl)-2,4-dihydro-2-[(4-methoxyphenyl)methyl]-5-methyl-3H-1,2,4-triazol-3-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=860650-62-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(3-Fluorophenyl)-2,4-dihydro-2-[(4-methoxyphenyl)methyl]-5-methyl-3H-1,2,4-triazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101121523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

The compound 4-(3-fluorophenyl)-2-(4-methoxybenzyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one is part of the triazole family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

This compound features a triazole ring substituted with a fluorophenyl and methoxybenzyl group, which contributes to its unique pharmacological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. The compound has shown promise in inhibiting cancer cell proliferation through various mechanisms:

- Mechanism of Action : The presence of the triazole moiety allows for interaction with key enzymes involved in cancer progression, such as thymidylate synthase and histone deacetylases (HDAC) .

- Case Studies : In vitro studies demonstrated that derivatives similar to this compound exhibited significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structural motifs have been reported to have IC50 values in the low micromolar range against breast cancer cells .

Anti-inflammatory Properties

Triazole compounds are also recognized for their anti-inflammatory effects. The compound has been evaluated for its ability to inhibit cyclooxygenase (COX) enzymes:

- Inhibition Studies : In vitro assays showed that the compound effectively inhibited COX-1 and COX-2 enzymes, suggesting its potential as an anti-inflammatory agent .

- Therapeutic Implications : This activity may be beneficial in treating conditions characterized by inflammation, such as arthritis and other chronic inflammatory diseases.

Antimicrobial Activity

The antimicrobial properties of triazoles are well-documented. This compound's structure suggests potential efficacy against various pathogens:

- Broad Spectrum Activity : Similar triazole derivatives have shown activity against both gram-positive and gram-negative bacteria as well as fungi .

- Mechanism : The mechanism often involves disruption of microbial cell wall synthesis or function, leading to cell death.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound:

| Substituent | Effect on Activity |

|---|---|

| Fluorophenyl group | Enhances lipophilicity and potency |

| Methoxy group | Increases solubility and bioavailability |

| Triazole ring | Essential for anticancer activity |

Research Findings

Several research findings support the biological activities of this compound:

- Cytotoxicity Assays : Studies indicated that modifications in the phenyl ring significantly affected cytotoxicity profiles against cancer cell lines .

- Molecular Docking Studies : Computational studies suggest that this compound can effectively bind to target proteins involved in cancer progression, enhancing its therapeutic potential .

- Clinical Relevance : Ongoing clinical trials are assessing the efficacy of similar triazole derivatives in combination therapies for enhanced anticancer effects.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Triazolone derivatives exhibit diverse biological activities depending on substituent patterns. Below is a comparative analysis of key analogs:

Key Observations :

- Electron-Withdrawing Groups (e.g., Fluorine, Chlorine) : Enhance metabolic stability and binding affinity. For example, fluorophenyl or chlorophenyl substituents in compounds improve antimicrobial activity.

- Methoxy/Alkoxy Groups : Increase solubility and modulate pharmacokinetics. The 4-methoxybenzyl group in the target compound may enhance blood-brain barrier penetration compared to ethoxy analogs .

- Heterocyclic Extensions (e.g., Piperazine, Benzofuran) : Broaden biological activity. Compound 6f’s piperazine moiety contributes to Gram-negative bacterial inhibition , while benzofuran in GSK2194069 enables imaging applications .

Physicochemical Properties

- Melting Points : Triazolones with halogenated aryl groups (e.g., 4-chlorophenyl in ) exhibit higher melting points (>200°C) due to crystallinity, whereas methoxy-substituted analogs (e.g., ) have lower melting points (~150–200°C).

- Spectroscopic Data : IR peaks for C=O (1,670–1,710 cm⁻¹) and C=N (1,590–1,600 cm⁻¹) are consistent across analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.